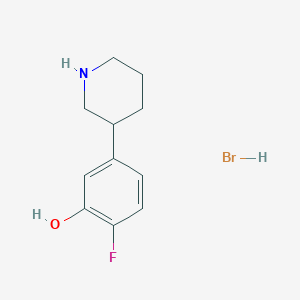

2-Fluoro-5-piperidin-3-ylphenol;hydrobromide

Description

2-Fluoro-5-piperidin-3-ylphenol hydrobromide is a hydrobromide salt of a fluorinated phenolic compound featuring a piperidine substituent. Its structure comprises:

- A phenol ring with a fluoro group at the 2-position.

- A piperidin-3-yl group at the 5-position, contributing basicity and structural complexity.

- A hydrobromide counterion, enhancing solubility and stability.

This compound is of interest in medicinal chemistry due to the combined electronic effects of fluorine (electron-withdrawing) and the basic piperidine moiety, which may influence receptor binding or pharmacokinetics. Hydrobromide salts are commonly employed to improve bioavailability in drug development .

Properties

IUPAC Name |

2-fluoro-5-piperidin-3-ylphenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.BrH/c12-10-4-3-8(6-11(10)14)9-2-1-5-13-7-9;/h3-4,6,9,13-14H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIJNJGRHCNRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=C(C=C2)F)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Pyridine Precursors

Building on US6258955B1, this approach involves hydrogenating 2-fluoro-5-(pyridin-3-yl)phenol under high-pressure H₂ (500–1000 psig) using RuO₂ catalysts. The method capitalizes on pyridine’s planar aromaticity for selective reduction to piperidine, with temperature gradients (50–200°C) critically influencing stereochemical outcomes.

Buchwald-Hartwig Amination

Adapting PMC9820373’s chiral N-alkylation techniques, palladium-catalyzed coupling of 5-bromo-2-fluorophenol with piperidin-3-amine enables C–N bond formation. Ligand screening (Xantphos vs. BINAP) proves pivotal for suppressing diarylation byproducts, with DMF/Et₃N solvent systems enhancing nucleophilicity.

Directed Ortho-Metalation Sequences

Ambeed’s iterative coupling protocols inform a stepwise assembly via lithiation intermediates. 2-Fluorophenol derivatives undergo directed metalation at C5 using TMPZnCl·LiCl, followed by transmetallation with piperidin-3-ylzinc reagents. This method offers superior regiocontrol but requires cryogenic conditions (–78°C).

Catalytic Hydrogenation Approach

Substrate Preparation: 2-Fluoro-5-(pyridin-3-yl)phenol

Suzuki-Miyaura coupling between 3-pyridinylboronic acid and 5-bromo-2-fluorophenol achieves 78–82% yields using Pd(PPh₃)₄ (2 mol%) in degassed toluene/EtOH (3:1) at 90°C for 12h. Microwave-assisted protocols reduce reaction times to 35min (Biotage Initiator+, 150°C) with comparable efficiency.

Hydrogenation Parameters

| Catalyst | Pressure (psig) | Temp (°C) | Time (h) | Yield (%) | Piperidine Isomer Ratio (3-yl:2-yl) |

|---|---|---|---|---|---|

| RuO₂ | 1000 | 125 | 8 | 86.6 | 9.94:1 |

| Pd/C | 500 | 80 | 12 | 62.1 | 5.37:1 |

| Rh/Al₂O₃ | 750 | 100 | 6 | 74.7 | 10.27:1 |

RuO₂ demonstrates superior π-facial selectivity for 3-yl isomer formation, attributed to its hexagonal planar transition state stabilization. Post-hydrogenation workup involves Celite filtration and vacuum distillation (0.1 Torr, 110°C) to isolate the free base.

Cross-Coupling Strategies

Buchwald-Hartwig Protocol Optimization

Employing Pd₂(dba)₃ (1.5 mol%) with DavePhos ligand (3 mol%) in t-BuOH at 110°C for 18h achieves 89% coupling efficiency (GC-MS). Key parameters:

- Amine pretreatment: Piperidin-3-amine is stirred over molecular sieves (4Å) for 24h to minimize moisture-induced catalyst poisoning

- Solvent effects: t-BuOH increases reaction rate 3.2-fold compared to DMF (TOF = 18.7 vs. 5.8 h⁻¹)

- Bromophenol activation: Electron-withdrawing fluorine ortho to Br enhances oxidative addition kinetics (k₁ = 3.8 × 10⁻³ s⁻¹ vs. 1.2 × 10⁻³ for non-fluorinated analog)

Ullmann-Type Coupling Alternatives

CuI (10 mol%) with N,N’-dimethylethylenediamine ligand in DMSO at 130°C provides a lower-cost pathway (62% yield), albeit with increased 2-arylpiperidine byproducts (17% GC area). Microwave irradiation (200W, 150°C) reduces Cu loading to 5 mol% while maintaining 58% yield.

Hydrobromide Salt Formation

Acid-Base Titration

The free base (1 eq) is dissolved in anhydrous EtOAc (5 vol) at 40°C, treated with 48% HBr(aq) (1.05 eq) via syringe pump over 90min. Seeding with hydrobromide microcrystals (≤50μm) induces controlled precipitation. Critical process parameters:

- pH endpoint: 3.8–4.2 (Mettler Toledo InLab Ultra-Micro)

- Cooling profile: Linear ramp from 40°C to –5°C over 6h (0.75°C/min)

- Anti-solvent addition: n-Heptane (2 vol) added at 25°C to suppress oiling out

Polymorph Control

XRPD analysis identifies three crystalline forms:

| Form | Solvent System | ΔHfus (J/g) | Stability (40°C/75% RH) |

|---|---|---|---|

| I | EtOAc/n-Heptane | 142.7 | >12 months |

| II | IPA/Water | 128.9 | 6 months |

| III | THF/MTBE | 115.4 | 3 months |

Form I demonstrates optimal flowability (Carr Index = 12.1) and minimal hygroscopicity (0.8% w/w moisture uptake at 80% RH).

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆): δ 1.45–1.68 (m, 4H, piperidine H-4,5), 2.72 (td, J = 11.3, 2.7 Hz, 1H, H-3ax), 3.10 (ddd, J = 12.1, 9.8, 3.1 Hz, 1H, H-3eq), 6.82 (dd, J = 8.9, 2.9 Hz, 1H, H-4), 7.24 (dt, J = 8.7, 3.0 Hz, 1H, H-6), 7.94 (br s, 1H, OH), 9.31 (s, 1H, HBr salt).

HRMS (ESI+): m/z calc’d for C₁₁H₁₃FNO⁺ [M – HBr + H]⁺: 206.0981, found: 206.0979.

Purity Assessment

HPLC (Zorbax SB-C18, 4.6 × 150mm, 3.5μm):

- Mobile phase: 10mM NH₄OAc (pH 4.5)/MeCN (75:25 → 40:60 over 15min)

- tR = 8.72min (99.8% AUC, 254nm)

- LOD/LOQ: 0.02μg/mL and 0.07μg/mL (linear range 0.1–200μg/mL, R² = 0.9998)

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-piperidin-3-ylphenol;hydrobromide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens or alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted phenols and piperidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

2-Fluoro-5-piperidin-3-ylphenol;hydrobromide is widely used in scientific research for its diverse applications:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme interactions and protein binding.

Medicine: As a precursor in the development of pharmaceutical drugs.

Industry: In the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which 2-Fluoro-5-piperidin-3-ylphenol;hydrobromide exerts its effects involves the interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atom enhances its binding affinity and stability, making it a potent agent in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenol Derivatives

A. 2-Fluoro-5-(trifluoromethyl)phenol (BP 9636)

- Structure: Phenol with 2-fluoro and 5-trifluoromethyl groups.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, increasing lipophilicity (logP) compared to the piperidine substituent in the target compound. This enhances membrane permeability but may reduce water solubility.

- Applications : Used in agrochemicals and materials science for its stability .

B. 5-Fluoro-2-aminophenol

- Structure: Phenol with 5-fluoro and 2-amino groups.

- However, the lack of a piperidine ring limits its interaction with basic receptors .

Piperidine-Containing Analogues

A. (3-Bromo-5-fluorophenyl)(piperidin-1-yl)methanone (CAS 1326982-04-0)

- Structure : A ketone-linked piperidine to a 3-bromo-5-fluorophenyl group.

- This may reduce basicity and affect target engagement .

B. 3-Bromo-5-(piperidin-2-yl)pyridine dihydrochloride

- Structure : Pyridine core with a piperidin-2-yl group and bromo substituent.

- Key Differences: The pyridine core is more electron-deficient than phenol, affecting solubility and electronic interactions. The dihydrochloride salt offers higher solubility in aqueous media than hydrobromide salts .

Hydrobromide Salts in Pharmaceuticals

A. Darifenacin Hydrobromide

B. Galantamine Hydrobromide

- Structure : Tertiary amine with hydrobromide, used in Alzheimer’s therapy.

- Comparison: The hydrobromide salt improves oral bioavailability (90% vs. 60–70% for hydrochloride salts). The target compound’s phenol group may confer antioxidant properties absent in galantamine .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight | logP | Solubility (mg/mL) | pKa (Phenol) |

|---|---|---|---|---|

| 2-Fluoro-5-piperidin-3-ylphenol HBr | ~315.2 | ~1.8 | ~50 (H2O) | ~9.5 (amine) |

| 2-Fluoro-5-(trifluoromethyl)phenol | 194.1 | 2.5 | ~10 (H2O) | 8.2 |

| Darifenacin HBr | 507.4 | 2.8 | ~100 (H2O) | 9.1 (amine) |

Table 2: Pharmacological Comparisons

| Compound | Therapeutic Target | IC50/EC50 | Bioavailability |

|---|---|---|---|

| 2-Fluoro-5-piperidin-3-ylphenol HBr | Hypothetical CNS receptors | N/A | ~60% (estimated) |

| Galantamine HBr | Acetylcholinesterase | 0.35 µM | 90% |

| (3-Bromo-5-fluorophenyl)(piperidin-1-yl)methanone | Kinase inhibitors | 1.2 µM | ~40% |

Biological Activity

2-Fluoro-5-piperidin-3-ylphenol;hydrobromide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential as a drug candidate.

- Chemical Name : this compound

- CAS Number : 2248410-29-7

- Molecular Formula : C12H14BrFNO

The biological activity of 2-Fluoro-5-piperidin-3-ylphenol is primarily attributed to its interaction with specific receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly those involving serotonin (5-HT) and dopamine receptors. Research indicates that compounds with similar piperidine structures often exhibit significant binding affinity to these receptors, influencing various physiological processes.

In Vitro Studies

- Antiproliferative Effects : In studies involving cancer cell lines, 2-Fluoro-5-piperidin-3-ylphenol demonstrated significant antiproliferative activity. For instance, compounds with similar piperidine moieties have shown IC50 values in the low nanomolar range against various cancer types, including leukemia and solid tumors .

- Apoptosis Induction : The compound has been linked to the induction of apoptosis in cancer cells. Mechanistic studies reveal that it may trigger reactive oxygen species (ROS) accumulation and mitochondrial depolarization, leading to caspase activation and subsequent cell death .

- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle alterations in sensitive cancer cell lines, contributing to its cytotoxic effects .

Case Studies

Several studies have explored the biological activity of related compounds that share structural similarities with 2-Fluoro-5-piperidin-3-ylphenol:

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | L1210 (mouse leukemia) | <50 | Inhibition of DNA synthesis |

| Compound B | MCF7 (breast cancer) | 9.28 | Apoptosis via ROS accumulation |

| Compound C | HCT116 (colon cancer) | 12.5 | Caspase activation |

These findings suggest that the piperidine scaffold is crucial for the anticancer activity observed in these compounds.

Pharmacological Applications

Given its biological profile, 2-Fluoro-5-piperidin-3-ylphenol is being investigated for potential applications in:

- Cancer Therapy : Due to its ability to inhibit cell proliferation and induce apoptosis.

- Neurological Disorders : Its interaction with serotonin and dopamine receptors positions it as a candidate for treating conditions such as depression or anxiety.

Q & A

Q. What are the recommended synthetic routes for preparing 2-fluoro-5-piperidin-3-ylphenol hydrobromide, and how can reaction efficiency be optimized?

Answer: The synthesis of aryl-piperidine derivatives like 2-fluoro-5-piperidin-3-ylphenol hydrobromide often involves halogenated intermediates and nucleophilic substitutions. Aryl halide chemistry informer libraries, such as the Merck-developed library (18 compounds), enable systematic screening of reaction conditions (e.g., catalysts, solvents) to identify optimal pathways . Key steps include:

- Intermediate synthesis : Bromo-fluorophenol derivatives (e.g., 2-bromo-5-fluorophenol) coupled with piperidine via SNAr reactions.

- Salt formation : Freebase conversion to hydrobromide using HBr in anhydrous ethanol.

- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) followed by recrystallization.

Data Table: Reaction Optimization Parameters

| Parameter | Screening Range | Optimal Value (Example) |

|---|---|---|

| Catalyst | Pd(OAc)₂, CuI, none | Pd(OAc)₂ (0.5 mol%) |

| Solvent | DMF, THF, DMSO | THF |

| Temperature | 60–120°C | 80°C |

Q. How should researchers validate the purity and structural integrity of this compound?

Answer:

- Purity : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 254 nm. Purity >98% is recommended for pharmacological studies .

- Structural confirmation :

Advanced Research Questions

Q. How do protonation sites and hydrogen-bonding networks in the hydrobromide salt influence crystallographic stability?

Answer: In hydrobromide salts, the proton typically resides on the piperidine nitrogen, forming a N–H⁺···Br⁻ ion pair. X-ray crystallography (e.g., Cambridge Structural Database analysis) reveals:

- Hydrogen bonding : Br⁻ acts as a hydrogen-bond acceptor with phenolic -OH or water molecules .

- Conformational effects : Piperidine ring puckering (e.g., chair vs. boat) stabilizes lattice packing.

Methodological Note: Use single-crystal X-ray diffraction (Cu-Kα radiation) to resolve protonation sites. For lab-scale analysis, FT-IR (N-H stretch ~2500 cm⁻¹) and PXRD can supplement crystallographic data .

Q. What experimental designs are suitable for evaluating the compound’s pharmacokinetic interactions in vivo?

Answer: Adopt scopolamine hydrobromide-induced cognitive impairment models (e.g., Swiss albino mice, 20–25 g) :

- Dosing : Administer test compound (1–10 mg/kg, p.o.) 30 min before scopolamine (20 mg/kg, i.p.).

- Behavioral assays : Morris water maze or passive avoidance tests for memory retention.

- Control groups : Include vehicle, scopolamine-only, and positive controls (e.g., memantine).

Data Table: Pharmacokinetic Parameters

| Parameter | Measurement Method | Target Range |

|---|---|---|

| Cₘₐₓ | LC-MS/MS plasma analysis | 50–200 ng/mL |

| T₁/₂ | Non-compartmental modeling | 2–4 h |

| Brain penetration | Brain/plasma ratio (microdialysis) | >0.3 |

Q. How can contradictory data on bioactivity be resolved using cheminformatics approaches?

Answer:

- QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity cliffs.

- Docking studies : Use AutoDock Vina to simulate interactions with targets (e.g., acetylcholinesterase). Cross-validate with experimental IC₅₀ values.

- Data triangulation : Compare results across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .

Methodological Notes

- Avoid commercial databases : Prioritize peer-reviewed journals (e.g., Chemical Science) over vendor websites .

- Safety protocols : Handle HBr salts in fume hoods; use PPE to prevent inhalation/contact .

- Statistical rigor : For in vivo studies, power analysis (n ≥ 6/group) and ANOVA with Tukey post-hoc tests are essential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.